3-(2-Methylphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

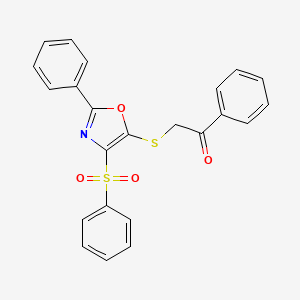

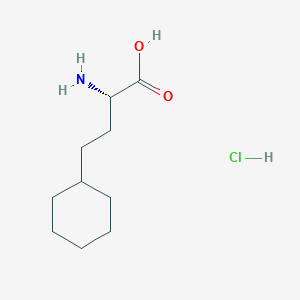

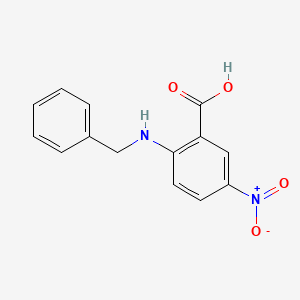

3-(2-Methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position .

Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenyl)picolinic acid can be analyzed using various spectroscopic techniques. In a study on 3-methyl picolinic acid (MPA), FT-IR and FT-Raman spectra were recorded and the optimized geometry was obtained by scaled quantum mechanical calculations using density functional theory .Scientific Research Applications

Enhanced Degradation of Micropollutants

Picolinic acid (PICA) has been studied for its role in enhancing the degradation of micropollutants in water treatment processes. Specifically, PICA acts as a chelating agent in a peracetic acid-Fe(III) advanced oxidation process (AOP), significantly improving the degradation rate of various micropollutants at higher pH levels. This includes substances such as methylene blue, naproxen, and bisphenol-A, among others. The study highlights PICA's effectiveness in extending the applicable pH range and accelerating the catalytic ability of Fe(III) in the degradation process (Kim et al., 2022).

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Picolinic acid N-oxide (pic-N-oxide), a derivative of picolinic acid, has been utilized as an ancillary ligand in highly efficient deep-blue phosphorescent iridium(III) complexes for applications in PhOLEDs. The incorporation of pic-N-oxide in these complexes has been shown to significantly impact their photophysical, electrochemical, and electroluminescent properties, leading to high-performance PhOLEDs with bright deep-blue emissions and excellent color purity (Seo et al., 2010).

Chemical Synthesis and Catalysis

Picolinic acid derivatives play a crucial role in chemical synthesis, acting as intermediates in various reactions. For instance, decarboxylative cross-coupling of picolinic acids with (hetero)aryl halides in the presence of catalytic Cu2O and Pd(1,5-cyclooctadiene)Cl2 demonstrates an efficient method to produce 2-(hetero)arylpyridines, substances of interest in drug discovery (Hackenberger et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research into borinic acid picolinate esters has identified compounds with both antimicrobial and anti-inflammatory activities, highlighting their potential in developing treatments for cutaneous diseases. One such compound, AN0128, has been shown to possess significant anti-bacterial and anti-inflammatory effects, making it a candidate for clinical development for dermatological conditions (Baker et al., 2006).

Future Directions

Picolinic acid has shown broad-spectrum antiviral abilities and has potential for development into a therapeutic agent . In another study, picolinic acid-mediated catalysis of Mn(II) for peracetic acid oxidation processes was suggested as a novel advanced oxidation process for wastewater treatment . These studies indicate potential future directions for research and applications of picolinic acid and its derivatives, including 3-(2-Methylphenyl)picolinic acid.

properties

IUPAC Name |

3-(2-methylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVPVMDWQNWONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)picolinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)

![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)

oxy]methyl})phosphinic acid](/img/structure/B2813561.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)